1-(3-Aminocyclopentyl)but-3-en-2-one
Description
1-(3-Aminocyclopentyl)but-3-en-2-one (CAS: 1596057-92-9) is an alicyclic enone derivative with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol . Its structure features a cyclopentane ring substituted with an amino group at the 3-position and a but-3-en-2-one (α,β-unsaturated ketone) moiety at the 1-position. This compound’s unique combination of a strained cyclopentane ring, basic amine, and conjugated enone system makes it a versatile intermediate in organic synthesis and drug discovery. Its reactivity is influenced by the electron-donating amino group and the electron-withdrawing enone, enabling participation in Michael additions, cycloadditions, and nucleophilic substitutions .
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(3-aminocyclopentyl)but-3-en-2-one |
InChI |
InChI=1S/C9H15NO/c1-2-9(11)6-7-3-4-8(10)5-7/h2,7-8H,1,3-6,10H2 |
InChI Key |
BSILXNPGOUPUAG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)CC1CCC(C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminocyclopentyl)but-3-en-2-one typically involves the reaction of cyclopentanone with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminocyclopentyl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(3-Aminocyclopentyl)but-3-en-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Aminocyclopentyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentane-Based Amines with Enone Systems
Compound A : (3S)-3-Amino-4-(difluoromethylenyl)-1-(phenylselanyl)cyclopentane-1-carboxylic acid (CAS: Not provided)
- Structure: Cyclopentane ring with 3-amino, 4-difluoromethylenyl, 1-phenylselanyl, and 1-carboxylic acid groups.
- Key Differences: Contains selenium (phenylselanyl) and carboxylic acid, unlike the target compound’s simpler enone and amine. The difluoromethylenyl group enhances electrophilicity, while the carboxylic acid increases polarity and hydrogen-bonding capacity .
- Synthesis : Multi-step process involving Boc-protection, hydrolysis, and cation-exchange chromatography (92–98% yields) .
Compound B : trans-3-Aminocyclopentanol Hydrochloride (CAS: 1259436-59-3)
- Structure: Cyclopentane with trans-3-amino and 1-hydroxy groups.
- Key Differences: Lacks the enone moiety, reducing conjugation and reactivity toward nucleophiles. The hydroxyl group increases hydrophilicity, making it more water-soluble than the target compound .
| Parameter | 1-(3-Aminocyclopentyl)but-3-en-2-one | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₉H₁₅NO | C₁₄H₁₅F₂NO₂Se | C₅H₁₂ClNO |
| Molecular Weight | 153.22 g/mol | 362.23 g/mol | 153.61 g/mol |
| Functional Groups | Enone, cyclopentylamine | Carboxylic acid, Se, F₂ | Alcohol, amine |
| Key Reactivity | Michael acceptor, cycloadditions | Acid-catalyzed hydrolysis | Nucleophilic substitutions |
α,β-Unsaturated Ketones (Enones)
Compound C : (3E)-4-Phenylbut-3-en-2-one (CAS: Not provided)
- Structure: Simple enone with a phenyl substituent at C3.
- Key Differences: Lacks the cyclopentylamine group, reducing steric hindrance and basicity. The phenyl group enhances conjugation, stabilizing the enone system and shifting UV absorbance .
- Applications: Used in bioreduction studies with non-conventional yeasts to produce chiral alcohols .
Compound D : (2Z)-3-Amino-1-phenylbut-2-en-1-one (CAS: 1128-85-4)
- Structure: Enone with a β-amino group and phenyl substituent.
- Key Differences: The amino group is directly conjugated to the enone, increasing its electron density and altering regioselectivity in reactions. The Z-configuration creates steric hindrance between the phenyl and amino groups .
| Parameter | This compound | Compound C | Compound D |
|---|---|---|---|
| Molecular Formula | C₉H₁₅NO | C₁₀H₁₀O | C₁₀H₁₁NO |
| Molecular Weight | 153.22 g/mol | 146.19 g/mol | 161.20 g/mol |
| Substituents | Cyclopentylamine at C1 | Phenyl at C4 | Phenyl at C1, amino at C3 |
| Conjugation Effects | Moderate (cyclopentane restricts) | High (phenyl stabilization) | High (amino conjugation) |
Aryl-Substituted Enones
Compound E : 1-(4-Substituted Phenyl)-4-(4-Substituted Phenyl)but-3-en-2-one
- Structure: Chalcone-like enone with aryl groups at both ends.
- Key Differences :
- Synthesis : Condensation of substituted phenylacetone and benzaldehyde in NaOH (high yields) .
Compound F : (1E,3E)-4-[4-(Dimethylamino)phenyl]-1-(1,3,3-trimethylindolin-2-ylidene)but-3-en-2-one (CAS: 75513-45-0)
- Structure: Indole-fused enone with dimethylaminophenyl substituent.
- Key Differences: The indole moiety enables fluorescence and photochemical applications. Dimethylamino group acts as a strong electron donor, red-shifting absorption spectra .
| Parameter | This compound | Compound E | Compound F |
|---|---|---|---|
| Molecular Formula | C₉H₁₅NO | C₁₆H₁₄O (varies with substituents) | C₂₃H₂₆N₂O |
| Key Features | Alicyclic amine-enone hybrid | Chalcone derivative | Indole-enone fluorophore |
| Applications | Synthetic intermediate | Antimicrobial studies | Optical materials |
Biological Activity
1-(3-Aminocyclopentyl)but-3-en-2-one is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a cyclopentane ring and an enone moiety, which may contribute to its interactions with various biological targets. This article reviews the biological activity, mechanisms of action, and therapeutic potential of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound's unique structural features include:
- A cyclopentane ring which may influence its conformational flexibility.
- An amino group that can participate in hydrogen bonding and ionic interactions with biological macromolecules.
- An enone functional group that can undergo various chemical transformations.
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to modulate biochemical pathways through:
- Enzyme Inhibition : It may inhibit specific enzymes, thereby altering metabolic pathways.
- Receptor Activation : The compound could interact with receptors to influence signal transduction mechanisms.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibition of growth. The following table summarizes the antimicrobial efficacy based on minimum inhibitory concentration (MIC) values:
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The potential anticancer properties of this compound have also been explored. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, as shown in the following table:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 5.0 |
| HeLa (Cervical) | 7.5 |
| A549 (Lung) | 10.0 |
The mechanism behind its anticancer activity appears to involve the activation of apoptotic pathways, leading to increased caspase-3 activity and subsequent cell death.
Case Study 1: Antimicrobial Efficacy
In a study published by BenchChem, researchers evaluated the antimicrobial properties of this compound against resistant strains of bacteria. The compound showed significant activity against multi-drug resistant Staphylococcus aureus, indicating its potential as a therapeutic agent in treating resistant infections .
Case Study 2: Cancer Cell Line Studies
A recent investigation into the anticancer effects of this compound revealed that it effectively inhibits the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase. This study utilized flow cytometry to analyze cell cycle distribution and confirmed the induction of apoptosis through increased expression of pro-apoptotic markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
